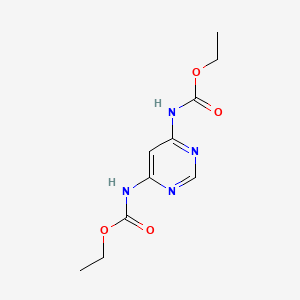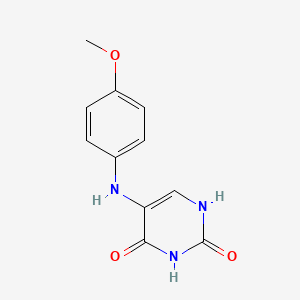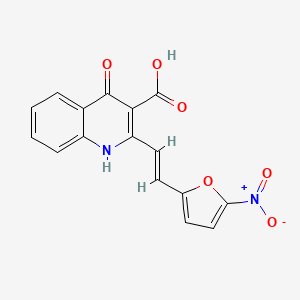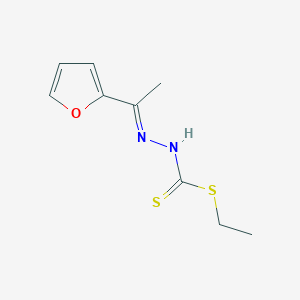
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is an organic compound with the molecular formula C9H12N2OS2 It is a member of the hydrazinecarbodithioate family, characterized by the presence of a furan ring and a hydrazinecarbodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with ethyl hydrazinecarbodithioate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbodithioate moiety to hydrazine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and suitable electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring .
Aplicaciones Científicas De Investigación
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing heterocyclic structures.
Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with biological targets, such as enzymes or receptors. The furan ring and hydrazinecarbodithioate moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan-containing compound with different functional groups.
1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: A related hydrazine derivative with a benzofuran ring.
Uniqueness
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is unique due to its specific combination of a furan ring and a hydrazinecarbodithioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2OS2 |
|---|---|
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
ethyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate |
InChI |
InChI=1S/C9H12N2OS2/c1-3-14-9(13)11-10-7(2)8-5-4-6-12-8/h4-6H,3H2,1-2H3,(H,11,13)/b10-7+ |
Clave InChI |
BTXAMVMBEYFULS-JXMROGBWSA-N |
SMILES isomérico |
CCSC(=S)N/N=C(\C)/C1=CC=CO1 |
SMILES canónico |
CCSC(=S)NN=C(C)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
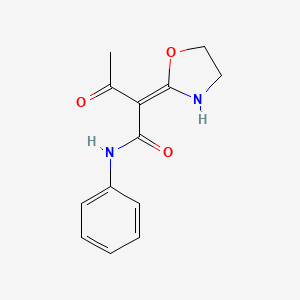
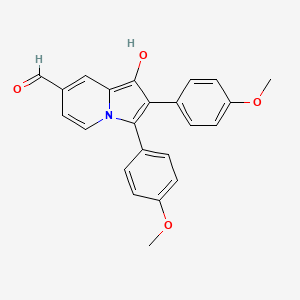




![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
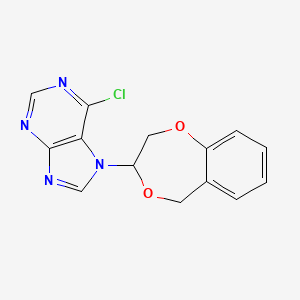
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

